6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran
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Overview
Description
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran typically involves several steps. One common method includes the bromination of a precursor compound followed by chloromethylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the benzopyran ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can be compared with other similar compounds, such as:
- 6-bromo-8-chloromethyl-4-oxo-4H-chromene-3-carbaldehyde
- 6-bromo-8-chloroquinoline
These compounds share structural similarities but may differ in their chemical properties and biological activities
Biological Activity
6-Bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzene ring fused to a pyran ring, with bromine and chloromethyl substituents enhancing its reactivity. Its molecular formula is C9H6BrClO2 with a molecular weight of 261.5 g/mol. The presence of halogen atoms contributes to its biological activity through various mechanisms, including electrophilic aromatic substitution reactions and the formation of reactive intermediates.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Significant antifungal activity |
The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.
2. Anticancer Activity
Recent studies have focused on the anticancer potential of this compound, particularly against specific cancer cell lines.
Cancer Cell Line | Inhibition (%) | IC50 (µM) | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 70% inhibition | 15 | |
A549 (Lung Cancer) | 65% inhibition | 20 |
The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in preclinical models.
- In vivo studies revealed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to animal models of inflammation.
- The compound's mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for further investigation in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Uppar et al. (2020) evaluated the antimicrobial efficacy of several benzopyran derivatives, including this compound. The results showed that this compound exhibited superior activity against C. albicans, with an inhibition percentage significantly higher than other tested compounds .
Case Study 2: Anticancer Mechanism
In another study focusing on breast cancer cells (MCF-7), researchers found that treatment with this compound led to cell cycle arrest at the G2/M phase and increased apoptosis rates compared to untreated controls. This suggests its potential as a therapeutic agent in breast cancer treatment .
Properties
Molecular Formula |
C10H10BrClO |
---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
6-bromo-8-(chloromethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H10BrClO/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5H,1-3,6H2 |
InChI Key |
OECJVARTDUBPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)CCl)OC1 |
Origin of Product |
United States |
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